![molecular formula C31H50O4 B075770 Cholesterol hemisuccinate CAS No. 1510-21-0](/img/structure/B75770.png)
Cholesterol hemisuccinate
Overview
Description
Cholesteryl hemisuccinate, also known as CHEMS, is a dicarboxylic acid monoester resulting from the formal condensation of the hydroxy group of cholesterol with one of the carboxy groups of succinic acid . It is often used as a detergent to replace cholesterol in protein crystallography, biochemical studies of proteins, and pharmacology .
Synthesis Analysis
Cholesteryl hemisuccinate is often used to mimic cholesterol in saturated phospholipid bilayers . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol quite well . The synthesis of cholesteryl hemisuccinate involves varying concentrations of cholesterol and cholesteryl hemisuccinate in neat solvent water .Molecular Structure Analysis
Cholesteryl hemisuccinate consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . It self-assembles into bilayers in alkaline and neutral aqueous media . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol .Chemical Reactions Analysis
Cholesteryl hemisuccinate behaves in saturated lipid bilayers in a way that mimics many of the membrane properties of cholesterol . The protonated form of cholesteryl hemisuccinate is particularly effective at this .Physical And Chemical Properties Analysis
Cholesteryl hemisuccinate is an acidic cholesterol ester . It exhibits pH-sensitive polymorphism and self-assembles into bilayers in alkaline and neutral aqueous media . It has been observed to form aggregates in varying concentrations in neat solvent water .Scientific Research Applications
Molecular Modeling
Cholesteryl hemisuccinate is often used to replace cholesterol in saturated phospholipid bilayers for molecular modeling studies . It is used to mimic the properties of cholesterol in these models. The protonated form of cholesteryl hemisuccinate has been shown to mimic many of the membrane properties of cholesterol quite well .
Protein Crystallography
Cholesteryl hemisuccinate is a detergent that is often used to replace cholesterol in the crystallization of membrane proteins . It helps in maintaining the stability and integrity of the proteins during the crystallization process .
Biochemical Studies of Proteins
In biochemical studies of proteins, cholesteryl hemisuccinate is used as a substitute for cholesterol . It helps in understanding the functions and dynamics of cholesterol and its trafficking inside cells .
Pharmacology
In the field of pharmacology, cholesteryl hemisuccinate is used in the study of drug interactions with proteins . It helps in understanding how drugs interact with cholesterol-binding proteins .
Membrane Protein Research
Cholesteryl hemisuccinate has been used in a novel high-throughput screen for identifying lipids that stabilize membrane proteins in detergent-based solutions . It has been shown to stabilize certain proteins, validating the approach and providing a starting point for further investigation .
Lipid Bilayer Studies
Cholesteryl hemisuccinate is used in studies of lipid bilayers . It helps in understanding the role of cholesterol in stabilizing the structure of phospholipid bilayers .
Safety And Hazards
Future Directions
Cholesteryl hemisuccinate is often used to replace cholesterol in the crystallization of membrane proteins . It is suggested that the protonated form of cholesteryl hemisuccinate is a quite faithful mimic of cholesterol for membrane protein crystallization . This opens up potential future directions in the field of protein crystallography and related biochemical studies.
properties
IUPAC Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNARFZDISHUGS-MIXBDBMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934145 | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol hemisuccinate | |
CAS RN |
1510-21-0 | |
Record name | Cholesteryl hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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